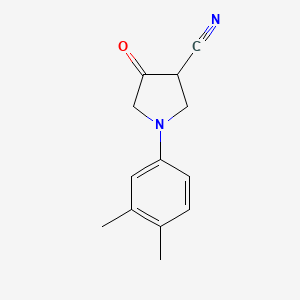

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile

Beschreibung

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative characterized by a saturated five-membered ring with a ketone group at position 4, a nitrile (-CN) group at position 3, and a 3,4-dimethylphenyl substituent at position 1.

Eigenschaften

Molekularformel |

C13H14N2O |

|---|---|

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

1-(3,4-dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C13H14N2O/c1-9-3-4-12(5-10(9)2)15-7-11(6-14)13(16)8-15/h3-5,11H,7-8H2,1-2H3 |

InChI-Schlüssel |

AFVAIMZLZNDYQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)N2CC(C(=O)C2)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired product. The reaction conditions typically include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(3,4-Dimethylphenyl)-4-oxopyrrolidin-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Carbonitrilgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Reaktionstemperaturen, die von Raumtemperatur bis zu Rückflussbedingungen reichen .

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethylphenyl)-4-oxopyrrolidin-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und als Baustein bei der Entwicklung neuer Materialien verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Die Forschung läuft, um ihr Potenzial als pharmazeutisches Mittel zu untersuchen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.

Industrie: Es wird bei der Produktion von Spezialchemikalien und als Vorläufer bei der Synthese von Agrochemikalien und anderen Industrieprodukten verwendet

Wirkmechanismus

Der Wirkmechanismus von 1-(3,4-Dimethylphenyl)-4-oxopyrrolidin-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, wodurch es seine therapeutischen Wirkungen entfaltet .

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Pyrazoline Derivatives ()

The compounds in share the 3,4-dimethylphenyl group but differ in their heterocyclic core (pyrazoline vs. pyrrolidine) and substituents. Key comparisons include:

Structural and Functional Differences

- Core Heterocycle :

- Substituent Effects: Pyrazoline derivatives in feature alkoxy-phenyl groups (e.g., 4-butyloxy-, 4-pentyloxy-), which influence lipophilicity and steric bulk.

Physical Properties

Key Observations :

- Longer alkoxy chains (e.g., pentyloxy vs. butyloxy) slightly reduce melting points, likely due to increased conformational flexibility.

- Similar Rf values suggest comparable polarity despite chain-length variations.

Spectral Data

Comparison with Pyridinecarbonitrile Derivatives (Evidences 3–5)

Pyridinecarbonitriles in Evidences 3–5 differ significantly in their heterocyclic core (aromatic pyridine vs. saturated pyrrolidine) but share the nitrile functional group.

Structural and Functional Differences

- Substituent Effects: : A 4-methoxyphenyl and trifluoromethyl group enhance electronegativity and metabolic stability .

Molecular Data

Discussion of Structural and Functional Implications

- Heterocyclic Core :

- Saturated pyrrolidines (target compound) favor hydrogen bonding via the 4-oxo group, while pyrazolines and pyridines rely on aromaticity for stability.

- Substituent Impact :

Data Tables

Table 1: Pyrazoline Derivatives ()

| Compound ID | Alkoxy Chain Length | Melting Point (°C) | Rf Value | Yield (%) |

|---|---|---|---|---|

| 1 | Butyloxy (C₄) | 126–130 | 0.87 | 84–86 |

| 2 | Pentyloxy (C₅) | 121–125 | 0.89 | 84–86 |

| 3 | Heptanoyloxy (C₇) | 121–125 | 0.89 | 84–86 |

Table 2: Pyridinecarbonitrile Derivatives (Evidences 3–5)

| Compound ID | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 3 | 4-Methoxyphenyl, CF₃ | C₁₅H₁₀F₃N₂O₂ | 316.25 g/mol |

| 4 | 4-Chlorobenzyl, SCH₃ | C₂₁H₁₆ClN₂OS | 394.88 g/mol |

| 5 | 3,4-Dichlorobenzyl, SCH₃ | C₂₁H₁₅Cl₂N₂OS | 429.33 g/mol |

Biologische Aktivität

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3,4-dimethylphenyl group and a carbonitrile moiety. Its molecular formula is with a molecular weight of approximately 214.26 g/mol. The unique structural attributes contribute to its biological activities.

Antimicrobial Properties

Research indicates that 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile exhibits notable antimicrobial activity against various bacterial strains. Studies have shown it to be effective against Gram-positive bacteria such as Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in biological systems. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

Molecular docking studies suggest that 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile may inhibit cancer cell proliferation by interacting with specific protein targets involved in cell growth and survival. In vitro studies have shown significant inhibition of breast cancer cell lines (e.g., MDA-MB-231) and pancreatic ductal adenocarcinoma cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Binding Interactions : The compound's binding affinity to specific receptors or enzymes is crucial for its activity. For instance, it may interact with the urokinase receptor (uPAR), influencing cancer cell migration and invasion .

- Inhibition of Enzymatic Activity : Studies have indicated that it can inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Study on Antimicrobial Activity

A recent study evaluated the antibacterial efficacy of 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile against various strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, suggesting moderate antibacterial activity .

Investigation of Anticancer Properties

In another study focusing on its anticancer effects, the compound was tested on MDA-MB-231 cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Furthermore, the compound induced apoptosis as evidenced by increased annexin V staining in treated cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.